molecular formula C6H13NO B12956555 (S)-3-Methyl-1,4-oxazepane

(S)-3-Methyl-1,4-oxazepane

Cat. No.: B12956555
M. Wt: 115.17 g/mol
InChI Key: JXXVNJUPCPLXJI-LURJTMIESA-N
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Description

(S)-3-Methyl-1,4-oxazepane is a heterocyclic organic compound featuring a seven-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Methyl-1,4-oxazepane typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-methylamino-1,2-propanediol with a suitable dehydrating agent under controlled conditions to form the oxazepane ring.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process efficiently.

Chemical Reactions Analysis

Types of Reactions: (S)-3-Methyl-1,4-oxazepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazepane oxides.

    Reduction: Reduction reactions can convert the oxazepane ring into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazepane ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane oxides, while substitution reactions can produce various functionalized oxazepanes.

Scientific Research Applications

(S)-3-Methyl-1,4-oxazepane has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research explores its use as a scaffold for drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-Methyl-1,4-oxazepane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and the functional groups present on the oxazepane ring.

Comparison with Similar Compounds

    1,4-Oxazepane: A parent compound with a similar ring structure but without the methyl group.

    3-Methyl-1,4-diazepane: A similar compound with an additional nitrogen atom in the ring.

    1,4-Benzoxazepine: A related compound with a benzene ring fused to the oxazepane ring.

Uniqueness: (S)-3-Methyl-1,4-oxazepane is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

(3S)-3-methyl-1,4-oxazepane

InChI

InChI=1S/C6H13NO/c1-6-5-8-4-2-3-7-6/h6-7H,2-5H2,1H3/t6-/m0/s1

InChI Key

JXXVNJUPCPLXJI-LURJTMIESA-N

Isomeric SMILES

C[C@H]1COCCCN1

Canonical SMILES

CC1COCCCN1

Origin of Product

United States

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